![molecular formula C13H19NO2S B2358019 N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide CAS No. 1351658-72-4](/img/structure/B2358019.png)
N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide
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Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CPP-115 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural motifs similar to N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide have been synthesized and evaluated for their biological activities. For instance, cycloalkylthiophene-Schiff bases and their metal complexes exhibit significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Altundas et al., 2010).
Anticancer Applications
Functionalized sulfur-containing heterocyclic analogs, including thiophene derivatives, have been investigated for their antiproliferative activity against cancer cells. Some derivatives selectively target laryngeal cancer cells, indicating the potential for developing targeted anticancer therapies (Haridevamuthu et al., 2023).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-13(16,11-7-4-8-17-11)9-14-12(15)10-5-2-3-6-10/h4,7-8,10,16H,2-3,5-6,9H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSVNGKOHUNMSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCC1)(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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